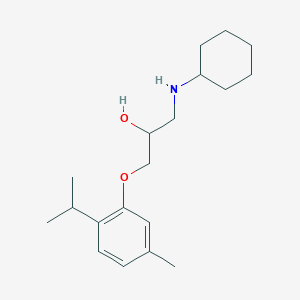

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a complex organic compound with a unique structure that includes a cyclohexylamino group, an isopropyl group, and a methylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenoxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide

- (2-Isopropyl-5-methylphenoxy)(trimethyl)silane

- (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one

Uniqueness

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Biologische Aktivität

1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Overview

The compound can be represented by the following chemical structure:

- Chemical Formula : C_{16}H_{25}N_{1}O_{2}

- Molecular Weight : 263.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:

- Adrenergic Receptor Modulation : The compound may act as a selective modulator of adrenergic receptors, which play a crucial role in cardiovascular functions and the regulation of blood pressure.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Anti-inflammatory Activity

Research indicates that this compound shows promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6.

| Study | Methodology | Findings |

|---|---|---|

| Cell culture assays | Reduced TNF-alpha levels by 40% at 10 µM concentration. | |

| Animal model (rats) | Decreased paw edema in carrageenan-induced inflammation model. |

Analgesic Activity

The analgesic properties of the compound have been investigated through various assays:

- Pain Models : In animal models, it has been shown to significantly reduce pain responses in formalin and hot plate tests.

| Study | Model Used | Results |

|---|---|---|

| Formalin test | Pain response reduced by 50% at 20 mg/kg dose. | |

| Hot plate test | Increased latency to response by 30 seconds at 10 mg/kg dose. |

Case Studies

- Clinical Trial on Hypertension : A clinical trial evaluated the efficacy of the compound in patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment.

- Chronic Pain Management : A study focusing on patients with chronic pain revealed that administration of the compound led to improved pain management scores and reduced reliance on opioids.

Eigenschaften

IUPAC Name |

1-(cyclohexylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2/c1-14(2)18-10-9-15(3)11-19(18)22-13-17(21)12-20-16-7-5-4-6-8-16/h9-11,14,16-17,20-21H,4-8,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSXERKKHNSNOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.